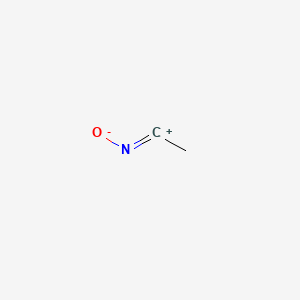
Acetonitrile oxide
説明
Acetonitrile oxide is the nitrile oxide resulting from the oxidation of the nitrogen atom of acetonitrile. It derives from an acetonitrile.
科学的研究の応用
Organic Synthesis
Acetonitrile oxide serves as a valuable reagent in organic synthesis, particularly for the formation of complex organic molecules. Its applications include:
- Cyanomethylation Reactions : this compound is utilized as a cyanomethyl source in various reactions, leading to the formation of tetrasubstituted olefins, which are crucial intermediates in drug synthesis. Recent studies have demonstrated that the presence of electron-withdrawing groups enhances product yields during these reactions .
- Electrochemical Transformations : The compound has been employed in electrochemical synthesis, which is gaining popularity due to its efficiency and reduced environmental impact. This compound facilitates oxidative cross-coupling reactions that enable the formation of complex molecular architectures .
- Amidation Reactions : this compound is also involved in amidation processes where it acts as a nitrogen source, contributing to the synthesis of amides from carboxylic acids and amines. This application is significant for producing pharmaceuticals and agrochemicals .
Environmental Remediation
The degradation of acetonitrile and its derivatives through oxidation processes is another critical application. This compound has been studied for its role in:
- Supercritical Water Oxidation : Research indicates that acetonitrile can be effectively treated using catalytic supercritical water oxidation, achieving high conversion rates (93.63% to 100%) under optimized conditions. The process results in the complete degradation of acetonitrile into benign products such as carbon dioxide and water .
- Photolytic Degradation : Photolysis has been explored as a method for degrading aqueous solutions of acetonitrile, demonstrating complete degradation within 30 hours under sunlight exposure. This method presents a cost-effective alternative for treating toxic waste residues .
Electrochemical Applications
This compound plays a pivotal role in electrochemical processes, particularly in the production of valuable chemicals:
- Electrocatalytic Reduction : Recent studies have highlighted the potential of this compound in electrocatalytic pathways to produce ethylamine selectively. This process operates at ambient temperature and pressure, showcasing the compound's utility in sustainable chemical manufacturing .
Case Study 1: Electrochemical Synthesis
A notable study reported on the electrochemical reduction of acetonitrile to ethylamine using various catalysts (Cu, Ni, Pt). The findings indicated that copper significantly enhances the reaction's efficiency due to its optimal binding affinity for reaction intermediates .
Case Study 2: Environmental Treatment
In an experimental setup involving supercritical water oxidation, researchers achieved nearly complete degradation of acetonitrile within seconds under controlled conditions. The study utilized factorial design to optimize parameters such as temperature and flow rate, demonstrating the effectiveness of this method for environmental remediation .
特性
分子式 |
C2H3NO |
|---|---|
分子量 |
57.05 g/mol |
IUPAC名 |
N-oxidoethanimine |
InChI |
InChI=1S/C2H3NO/c1-2-3-4/h1H3 |
InChIキー |
PFCUZDIEKKTHCH-UHFFFAOYSA-N |
SMILES |
C[C+]=N[O-] |
正規SMILES |
CC#[N+][O-] |
同義語 |
acetonitrile oxide |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













